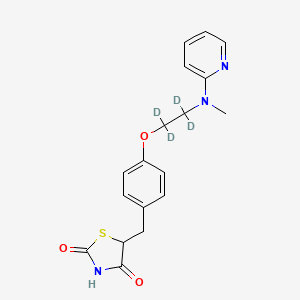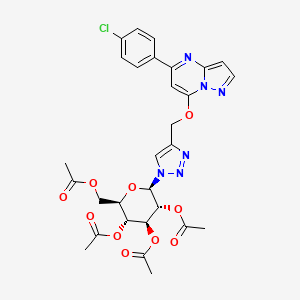
Anticancer agent 185
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 185 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has been the subject of extensive research due to its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 185 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of various functional groups to enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow synthesis is one method employed in industrial settings, offering benefits such as improved process control, safety, and efficiency .
化学反应分析
Types of Reactions
Anticancer agent 185 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions are derivatives of this compound with enhanced or modified anticancer properties. These derivatives are often tested for their efficacy in inhibiting cancer cell growth.
科学研究应用
Anticancer agent 185 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate cellular processes and pathways involved in cancer progression.
Medicine: The compound is tested in preclinical and clinical trials to evaluate its potential as a therapeutic agent for various types of cancer.
Industry: It is utilized in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 185 involves targeting specific molecular pathways that are crucial for cancer cell survival. It inhibits key enzymes and proteins involved in cell division and induces apoptosis through the activation of pro-apoptotic pathways. This dual action makes it highly effective in reducing tumor growth .
相似化合物的比较
Similar Compounds
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase.
Anthraquinones: Compounds that inhibit topoisomerases and induce apoptosis.
Coumarins: Known for their ability to inhibit various enzymes involved in cancer cell proliferation.
Uniqueness
Anticancer agent 185 stands out due to its unique structure and dual mechanism of action, which combines enzyme inhibition with apoptosis induction. This makes it more effective compared to other compounds that typically target a single pathway.
属性
分子式 |
C29H29ClN6O10 |
|---|---|
分子量 |
657.0 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[[5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]oxymethyl]triazol-1-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H29ClN6O10/c1-15(37)41-14-23-26(43-16(2)38)27(44-17(3)39)28(45-18(4)40)29(46-23)35-12-21(33-34-35)13-42-25-11-22(19-5-7-20(30)8-6-19)32-24-9-10-31-36(24)25/h5-12,23,26-29H,13-14H2,1-4H3/t23-,26-,27+,28-,29-/m1/s1 |
InChI 键 |
VGADFQGLCPYFQS-ZKRUMVIUSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


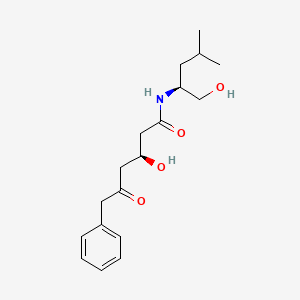
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
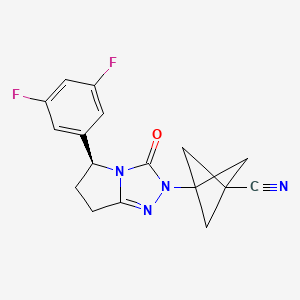
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

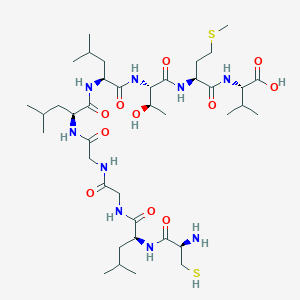
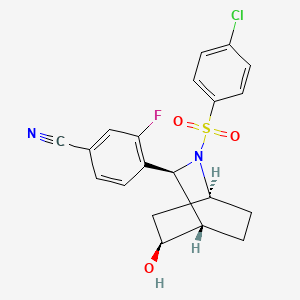
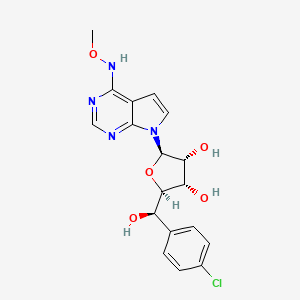
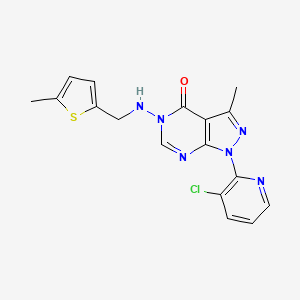
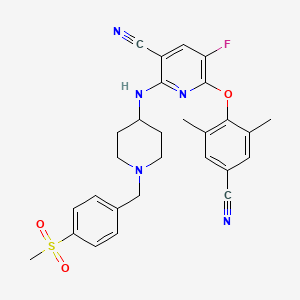
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
